![molecular formula C17H11F3N2O3 B2435008 (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313985-84-1](/img/structure/B2435008.png)
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFHC and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of TFHC is not fully understood. However, it is believed that TFHC exerts its anti-inflammatory, antioxidant, and anticancer effects through the modulation of various signaling pathways. TFHC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. TFHC has also been shown to activate the Nrf2/ARE pathway, a signaling pathway that regulates the expression of antioxidant and detoxifying enzymes. Additionally, TFHC has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
TFHC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. TFHC has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, TFHC has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TFHC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with excellent purity. TFHC is also highly soluble in organic solvents, which makes it easy to use in various assays. However, TFHC has some limitations. It has poor water solubility, which limits its use in aqueous systems. TFHC is also relatively expensive compared to other compounds, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on TFHC. One potential area of research is the development of novel formulations of TFHC that improve its water solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of TFHC in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFHC and its effects on various signaling pathways.
Synthesemethoden
The synthesis of TFHC involves the reaction of 4-(trifluoromethyl)aniline with salicylaldehyde in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of TFHC with excellent purity.
Wissenschaftliche Forschungsanwendungen
TFHC has shown great potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. TFHC has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. TFHC has also been shown to have potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, TFHC has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
7-hydroxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-2-4-11(5-3-10)22-16-13(15(21)24)7-9-1-6-12(23)8-14(9)25-16/h1-8,23H,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXFFSDLQMYFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)
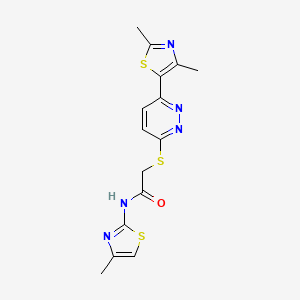
![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)
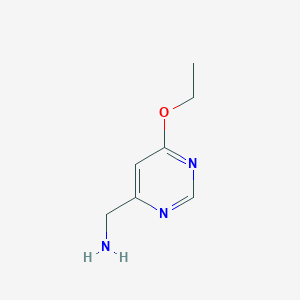
![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
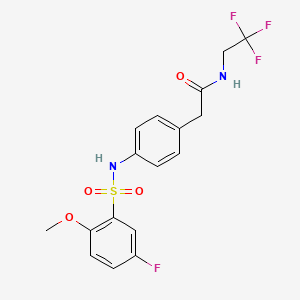
![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)
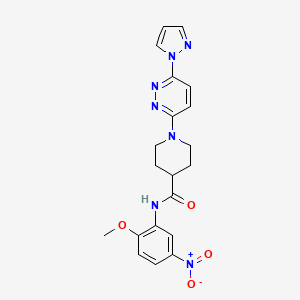
![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)
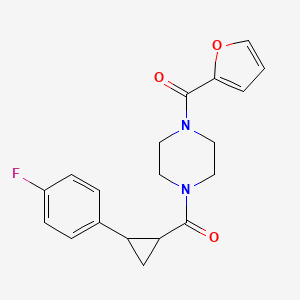
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2434943.png)
